molecular formula C45H74O B3106039 Nonaprenol CAS No. 15639-69-7

Nonaprenol

Cat. No. B3106039
CAS RN: 15639-69-7
M. Wt: 631.1 g/mol
InChI Key: AFPLNGZPBSKHHQ-HUIBRQQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Supplied Form : Nonaprenol is provided in solution form .

Scientific Research Applications

1. Biosynthetic Study

Nonaprenol has been identified in a homologous series of polyprenols isolated from Cleome spinosa L. of the Capparidaceae family. These polyprenols, including nonaprenol, decaprenol, and undecaprenol, are composed of ω-terminal isoprene residues, three internal trans-isoprene residues, and the remaining cis-isoprene residues. They are synthesized biologically through successive cis-additions of isoprene residues to all-trans-geranylgeranyl pyrophosphate (SugaTakayuki, ShishiboriTsuyoshi, KoselaSoleh, TanakaYoshiro, ItohMasumi, 1975).

2. Investigation in Non-Human Primates

Nonaprenol's applications extend into biological research, especially involving non-human primates. Studies involving non-human primates are pivotal for advancing fundamental knowledge in biomedical and biological research. This includes understanding diseases and physiological processes similar to humans, aiding in the development of treatments and therapies (K. Phillips, K. Bales, J. Capitanio, A. Conley, P. Czoty, B. '. ’t Hart, W. Hopkins, Shiu-Lok Hu, L. Miller, M. Nader, P. Nathanielsz, J. Rogers, C. Shively, M. Voytko, 2014).

3. Role in Genetic Engineering Research

Research in genetic engineering has shown a significant impact from scientific research, with a heavy influence from public sector research. Nonaprenol, as a component of this field, could be part of the knowledge resources influencing technology development. The majority of non-patent citations in genetic engineering are journal articles, indicating the importance of scientific research in the development of new technologies (Szu-chia S. Lo, 2009).

properties

IUPAC Name

(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25-,41-27-,42-29-,43-31-,44-33-,45-35-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPLNGZPBSKHHQ-HUIBRQQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betulaprenol-9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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